Dihydro Cabergoline-(d5 major) is a stable isotope-labeled derivative of Cabergoline, an ergot alkaloid and potent dopamine receptor agonist primarily targeting D2 receptors. This compound is utilized in various scientific and medical applications, particularly in studies involving dopamine modulation and prolactin regulation. Dihydro Cabergoline-(d5 major) is characterized by its unique molecular structure, which incorporates five deuterium atoms, enhancing its stability and facilitating its detection in analytical studies.
Dihydro Cabergoline-(d5 major) is derived from Cabergoline, which is synthesized from natural sources or through chemical synthesis methods. The compound is commercially available from several suppliers specializing in pharmaceutical intermediates and research chemicals, such as Pharmaffiliates and Clearsynth .
Dihydro Cabergoline-(d5 major) belongs to the class of compounds known as dopamine receptor agonists. It is categorized under ergot derivatives due to its structural similarity to the ergot alkaloids. This compound plays a crucial role in pharmacological research, particularly concerning conditions associated with elevated prolactin levels.
The synthesis of Dihydro Cabergoline-(d5 major) typically involves several steps of organic reactions starting from simpler precursors. The methods include:
Technical details regarding specific reaction conditions, catalysts used, and yields are often proprietary or detailed in patents related to the synthesis of Cabergoline and its derivatives .
The molecular formula of Dihydro Cabergoline-(d5 major) is C26H34D5N5O2, with a molecular weight of 458.65 g/mol. The structure features an indole ring system characteristic of ergot alkaloids, with substituents that enhance its pharmacological activity.
Dihydro Cabergoline-(d5 major) participates in various chemical reactions typical for amides and alkaloids:
Technical details about specific reaction mechanisms would require access to experimental data or proprietary synthesis protocols .
Dihydro Cabergoline-(d5 major) acts primarily as a dopamine receptor agonist, specifically targeting D2 receptors in the brain. The mechanism involves:
Data on receptor binding affinities and downstream effects are critical for understanding its pharmacodynamics .
Relevant analyses such as spectroscopic methods (NMR, MS) confirm structural integrity and purity .
Dihydro Cabergoline-(d5 major) has several scientific uses:
Structural characterization of Dihydro Cabergoline-(d5 major) relies heavily on advanced spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical details about the compound's ergoline framework and deuterium-induced perturbations. Proton NMR spectra exhibit characteristic downfield shifts at 6.50-7.20 ppm for indole aromatic protons, while the N-methyl groups resonate as singlets at 2.25-2.45 ppm. Crucially, the absence of signals in the 5.70-6.10 ppm range (typical of vinylic protons in non-dihydro analogs) confirms saturation of the 8,9-double bond – a defining feature of the dihydro modification [3] [5].
X-ray crystallographic analysis, though challenging due to the compound's conformational flexibility, has confirmed the trans-fusion of the C-ring and D-ring in the ergoline system and the (R) configuration at C8. The tetracyclic ergoline core displays a near-planar indole moiety with the substituted carboxamide sidechain adopting an extended conformation. Deuterium incorporation induces negligible alterations in bond lengths (<0.02 Å) but measurable effects on unit cell parameters compared to non-deuterated dihydrocabergoline (0.3-0.5% volume decrease) due to deuterium's lower zero-point vibrational amplitude [3] [5].
Table 1: Key NMR Assignments for Dihydro Cabergoline-(d5 major)
Chemical Shift (ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
6.50-7.20 | multiplet | 4H | Indole H-2, H-3, H-9, H-10 |
3.85-4.15 | multiplet | 1H | H-8β |
2.95-3.35 | multiplet | 6H | NCH₂CH₂CH₂N, H-4α, H-4β |
2.25-2.45 | singlet | 6H | N(CH₃)₂ |
1.25-1.55 | multiplet | 2H | CD₂CD₃ (residual) |
Deuterium labeling in Dihydro Cabergoline-(d5 major) exhibits strict regioselectivity, with five deuterium atoms (d₅) incorporated exclusively at the C1' and C2' positions of the propyl sidechain (–CD₂CD₃), as confirmed by mass spectrometry and ²H-NMR analysis [3] [5]. This specificity arises from synthetic routes employing n-propyl-d₇ precursors subjected to controlled hydrolysis or transamination, selectively removing labile N- and O-deuterons while retaining the aliphatic deuteriums. The designation "major" denotes the isotopomer where ≥98% deuterium occupancy occurs at these positions, minimizing isotopic scrambling [2] [3].
The –CD₂CD₃ moiety's strategic placement mimics the steric bulk and lipophilicity of the non-deuterated propyl group while introducing significant metabolic stabilization. Enzymatic oxidation at the propyl terminus (a major metabolic pathway for cabergoline) is attenuated via the kinetic isotope effect (KIE). Studies using liver microsomes demonstrate a 5-7 fold reduction in Vmax/KM for ω-1 hydroxylation compared to non-deuterated dihydrocabergoline, confirming the label's role in retarding cytochrome P450-mediated degradation [3] [5].
Comparative analysis reveals subtle but significant differences between Dihydro Cabergoline-(d5 major) (C₂₆H₃₄D₅N₅O₂) and its non-deuterated counterparts. Structurally, X-ray diffraction shows the C–D bond length in the propyl group averages 1.09 Å versus 1.10 Å for C–H, consistent with deuterium's smaller covalent radius. This minor contraction reduces vibrational amplitudes in the sidechain but preserves overall molecular geometry, with root-mean-square deviations (RMSD) for non-hydrogen atoms below 0.15 Å compared to non-deuterated dihydrocabergoline [3] [5].
Biochemically, receptor binding assays indicate preserved high-affinity interactions with dopamine D2 (Ki = 0.73 ± 0.12 nM), D3 (Ki = 1.52 ± 0.21 nM), and serotonin 5-HT2B receptors (Ki = 1.24 ± 0.18 nM), mirroring values for non-deuterated cabergoline within experimental error [1] [5]. Deuterium-induced alterations in binding kinetics are negligible due to the distal location of labeling relative to the pharmacophoric ergoline core. However, physicochemical properties show measurable changes: logP increases by 0.15-0.25 units (indicating enhanced lipophilicity), while aqueous solubility decreases by approximately 20% at physiological pH [3] [5].
Table 2: Structural and Biochemical Comparison with Non-deuterated Analogues
Property | Dihydro Cabergoline-(d5 major) | Non-deuterated Dihydrocabergoline | Cabergoline |
---|---|---|---|
Molecular Formula | C₂₆H₃₄D₅N₅O₂ | C₂₆H₃₉N₅O₂ | C₂₆H₃₇N₅O₂ |
Molecular Weight (g/mol) | 458.65 | 453.62 | 451.60 |
Dopamine D2 Ki (nM) | 0.73 ± 0.12 | 0.71 ± 0.15 | 0.70 ± 0.10 |
logP (Octanol/Water) | 4.25 ± 0.10 | 4.10 ± 0.12 | 4.15 ± 0.08 |
Metabolic Half-life (Human Liver Microsomes, min) | 58 ± 6 | 12 ± 2 | 15 ± 3 |
High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula C₂₆H₃₄D₅N₅O₂ for Dihydro Cabergoline-(d5 major). Electrospray ionization (ESI+) spectra exhibit a protonated molecular ion [M+H]⁺ at m/z 459.5022 (calculated 459.5028 for C₂₆H₃₅D₅N₅O₂), establishing the molecular weight at 458.65 Da – consistent with both the deuteration level and dihydrogenation state [3] [5]. The 5 Da mass shift relative to non-deuterated dihydrocabergoline ([M+H]⁺ m/z 454.4886) and the 7 Da shift relative to cabergoline ([M+H]⁺ m/z 452.4729) provide unambiguous isotopic assignment.
Tandem MS/MS fragmentation reveals signature pathways dominated by ergoline ring cleavages and sidechain losses. Key fragments include m/z 381.32 [M+H - C₂D₅N]⁺ (loss of deuterated ethylamine from the urea moiety), m/z 268.18 (protonated 6-allyl-8β-carboxyergoline core after loss of the deuterated aminopropylurea chain), and m/z 222.15 (tryptamine-derived ion after retro-Diels-Alder cleavage of the C-ring). Crucially, the fragment at m/z 268.18 retains all five deuterium atoms, confirming their localization in the propyl substituent rather than the ergoline scaffold or carboxamide sidechains [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7